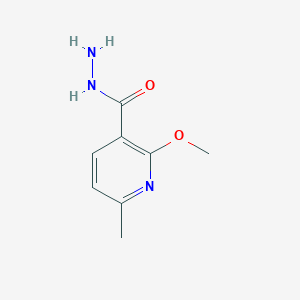
(S)-3-amino-2-benzylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-amino-2-benzylpropan-1-ol is a chiral amino alcohol that has garnered interest in various fields of chemistry and biology. This compound is characterized by its benzyl group attached to the second carbon of the propanol chain, with an amino group on the third carbon. Its chiral nature means it exists in two enantiomeric forms, with the (S)-enantiomer being the focus of this article.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-2-benzylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-3-amino-2-benzylpropan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and enantiomeric purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often employed in these processes. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.
化学反応の分析
Types of Reactions
(S)-3-amino-2-benzylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as sodium cyanoborohydride (NaBH3CN).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetone, pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium cyanoborohydride (NaBH3CN) in methanol.
Substitution: Thionyl chloride (SOCl2) in chloroform, phosphorus tribromide (PBr3) in ether.
Major Products
Oxidation: (S)-3-amino-2-benzylpropan-1-one.
Reduction: (S)-3-amino-2-benzylpropanamine.
Substitution: (S)-3-chloro-2-benzylpropan-1-ol, (S)-3-bromo-2-benzylpropan-1-ol.
科学的研究の応用
(S)-3-amino-2-benzylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in asymmetric catalysis.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
作用機序
The mechanism of action of (S)-3-amino-2-benzylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the benzyl group can engage in hydrophobic interactions, stabilizing the compound within the binding pocket of the target protein. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- ®-3-amino-2-benzylpropan-1-ol
- 3-amino-2-phenylpropan-1-ol
- 3-amino-2-(4-methylbenzyl)propan-1-ol
Uniqueness
(S)-3-amino-2-benzylpropan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity compared to its ®-enantiomer and other similar compounds. The presence of the benzyl group also differentiates it from other amino alcohols, providing unique steric and electronic properties that influence its reactivity and interactions with molecular targets.
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
(2S)-2-(aminomethyl)-3-phenylpropan-1-ol |
InChI |
InChI=1S/C10H15NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1 |
InChIキー |
UZMQSDJABBJHCS-JTQLQIEISA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](CN)CO |
正規SMILES |
C1=CC=C(C=C1)CC(CN)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Trifluoromethyl)phenyl]-3-bromo-1-propene](/img/structure/B12955050.png)
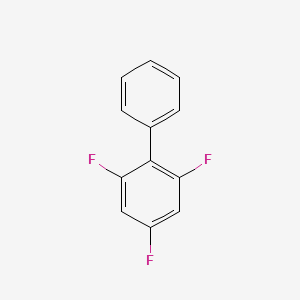
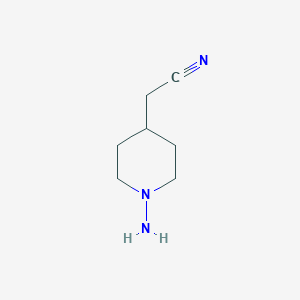
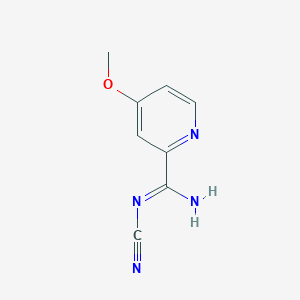
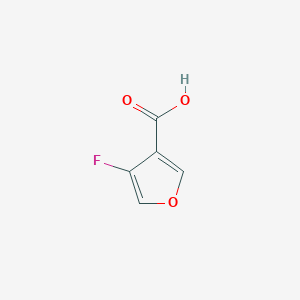
![1-Bromo-6-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12955101.png)

![Ethyl (R)-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate](/img/structure/B12955107.png)
